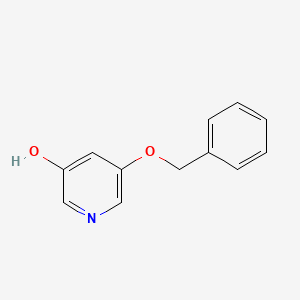

3-Benzyloxy-5-hydroxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenylmethoxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11-6-12(8-13-7-11)15-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNDNQACHFFODO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Benzyloxy-5-hydroxypyridine chemical properties

An In-Depth Technical Guide to 3-Benzyloxy-5-hydroxypyridine: Synthesis, Properties, and Applications

Abstract and Introduction

This compound is a substituted pyridine derivative of significant interest to the fields of medicinal chemistry and organic synthesis. The pyridine ring is a foundational scaffold in numerous FDA-approved drugs, and its derivatives are continuously explored for novel therapeutic applications.[1] This compound features a bifunctional arrangement: a nucleophilic hydroxyl group and a stable, yet cleavable, benzyloxy protecting group. This configuration makes it a highly versatile intermediate, allowing for selective, stepwise modifications at two distinct positions on the pyridine core.

The 3-hydroxypyridine motif itself is structurally related to vitamin B6 and its derivatives have been investigated for potential antioxidant properties and their ability to influence biological pathways.[2] The strategic placement of a benzyloxy group provides a lipophilic character and a means to temporarily mask a reactive hydroxyl site, enabling complex synthetic strategies aimed at developing novel chemical entities.[3]

This technical guide serves as a comprehensive resource for researchers and drug development professionals. It details the physicochemical and spectroscopic properties of this compound, outlines a logical synthetic pathway, explores its chemical reactivity, discusses its applications as a synthetic intermediate, and provides essential safety and handling protocols.

Physicochemical and Spectroscopic Properties

The core chemical and physical properties of this compound are summarized below. While some experimental values such as melting point are not widely published due to its nature as a synthetic intermediate, its properties can be reliably predicted from its structure.

Core Physicochemical Data

| Property | Value | Reference(s) |

| IUPAC Name | 5-(Benzyloxy)pyridin-3-ol | |

| Synonyms | This compound | |

| Molecular Formula | C₁₂H₁₁NO₂ | [Calculated] |

| Molecular Weight | 201.22 g/mol | [Calculated] |

| Exact Mass | 201.07898 u | [Calculated] |

| Appearance | Expected to be an off-white to light tan crystalline solid | [4] |

| Solubility | Soluble in methanol, ethanol, DMF, DMSO; slightly soluble in ether and benzene; poorly soluble in water. | [5] |

| Storage Conditions | Store in a cool, dry, dark place under an inert atmosphere. | [5][6] |

Spectroscopic Analysis (Predicted)

Detailed spectroscopic characterization is essential for confirming the identity and purity of synthesized this compound. The following are predicted spectral features based on established principles of NMR, IR, and mass spectrometry.[7][8]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

-

Pyridine Ring Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at the C2, C4, and C6 positions.

-

Benzyloxy Methylene Protons: A characteristic singlet around δ 5.1 ppm for the two -CH₂- protons.

-

Benzyl Phenyl Protons: A multiplet between δ 7.2-7.5 ppm for the five protons of the phenyl ring.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration, for the phenolic -OH group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Pyridine Ring Carbons: Five distinct signals in the aromatic region, with carbons attached to oxygen (C3 and C5) appearing at lower field.

-

Benzyloxy Carbons: A signal for the methylene carbon (-CH₂-) around 70 ppm and four signals for the phenyl carbons (one for the ipso-carbon, two for the ortho/meta carbons, and one for the para-carbon).

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is useful for identifying key functional groups.

-

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methylene group just below 3000 cm⁻¹.

-

C=C and C=N Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-O Stretch: A strong absorption band around 1200-1250 cm⁻¹ corresponding to the aryl ether linkage.

-

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak at m/z = 201, corresponding to the molecular weight of the compound.

-

Major Fragment: A characteristic base peak at m/z = 91, corresponding to the tropylium cation ([C₇H₇]⁺), formed by the loss of the benzyl group.

-

Synthesis and Purification

This compound is not widely available commercially and typically requires de novo synthesis. A logical and effective approach involves the selective protection of one hydroxyl group of a dihydroxypyridine precursor.

Synthetic Rationale and Strategy

The synthesis of this compound can be strategically approached starting from 3,5-dihydroxypyridine. The core challenge is the regioselective benzylation of one of the two hydroxyl groups. A common strategy involves a protection-alkylation-deprotection sequence. However, a more direct approach relies on controlling reaction conditions to favor mono-alkylation. Using a slight excess of the diol relative to the base and alkylating agent can statistically favor the mono-substituted product. Subsequent purification is then critical to isolate the desired isomer.

An alternative, highly effective method involves the nucleophilic substitution of a halogenated precursor, a strategy adapted from the synthesis of related compounds like 5-(benzyloxy)pyridin-3-amine.[9] This involves the reaction of a brominated hydroxypyridine with sodium benzoxide.

Proposed Synthetic Workflow

The following diagram illustrates a plausible and robust synthetic pathway starting from 5-bromo-3-hydroxypyridine. This precursor allows for a direct and regioselective introduction of the benzyloxy group.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for similar transformations.[9]

-

Preparation of Sodium Benzoxide: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous N,N-Dimethylformamide (DMF). Cool the flask to 0°C in an ice bath. Add benzyl alcohol (1.1 equivalents) via syringe. Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise, ensuring the temperature remains low.

-

Causality Note: Adding NaH slowly at 0°C controls the exothermic reaction and the release of hydrogen gas. DMF is an excellent polar aprotic solvent for this type of SₙAr reaction.

-

-

Reaction Mixture: After the effervescence ceases, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium benzoxide alkoxide. Add 5-bromo-3-hydroxypyridine (1.0 equivalent) to the flask.

-

Heating and Monitoring: Heat the reaction mixture to 80-90°C and maintain this temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The reaction is typically complete within 12-24 hours.

-

Trustworthiness Note: TLC is a crucial self-validating step. A complete reaction is indicated by the disappearance of the starting material spot and the appearance of a new, less polar product spot.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of water to neutralize any remaining NaH.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with a saturated brine solution to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its three key structural components: the pyridine nitrogen, the free hydroxyl group, and the benzyloxy ether group.

Caption: Diagram of the primary reactive centers in the molecule.

-

The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basicity to the molecule, allowing it to be protonated by acids to form a pyridinium salt. This site can also act as a nucleophile in certain reactions, such as N-alkylation.

-

The Hydroxyl Group: This phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form a phenoxide anion. This anion is a potent nucleophile and can readily undergo O-alkylation or O-acylation, making it a key handle for further derivatization.[1]

-

The Benzyloxy Group: The benzyloxy group is primarily a protecting group for a second hydroxyl functionality. It is generally stable to a wide range of reaction conditions but can be selectively cleaved under specific protocols. The most common method for debenzylation is catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst), which regenerates the hydroxyl group and produces toluene as a byproduct.[3] This selective deprotection is fundamental to its utility in multi-step synthesis.

Applications in Drug Discovery and Research

The primary value of this compound lies in its role as a versatile synthetic intermediate for building more complex molecules.[3]

-

Bifunctional Scaffold in Synthesis: Its structure allows for orthogonal chemical strategies. A researcher can first perform chemistry on the free hydroxyl group and then, in a subsequent step, remove the benzyl protecting group to reveal a second hydroxyl group for further modification. This enables the systematic construction of compound libraries for structure-activity relationship (SAR) studies.[3]

-

Intermediate for Nicotinic Acetylcholine Receptor (nAChR) Ligands: The closely related scaffold, 5-(benzyloxy)pyridin-3-amine, was a crucial intermediate in the development of potent nAChR ligands, such as the non-opioid analgesic ABT-594.[9] This highlights the value of the benzyloxypyridine core in constructing neurologically active compounds.

-

Precursor to Hypoxia-Inducible Factor (HIF) Stabilizers: 3-Hydroxypyridine derivatives are core components of compounds designed to inhibit HIF prolyl-hydroxylase, an enzyme class that is a target for treating anemia and ischemic diseases.[10] The ability to functionalize both the 3- and 5-positions is critical for optimizing the pharmacological properties of these agents.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care. Safety protocols should be based on the known hazards of its parent compound, 3-hydroxypyridine.

-

Hazard Identification: The parent compound, 3-hydroxypyridine, is classified as a skin and eye irritant and may cause respiratory irritation upon inhalation.[4][11] It is prudent to assume this compound carries similar risks.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11]

-

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark environment. For long-term storage, keeping the compound under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent slow air oxidation.[5]

Conclusion

This compound represents a strategically important, bifunctional building block for advanced organic synthesis. While not a common off-the-shelf reagent, its logical synthesis and versatile reactivity make it an invaluable tool for medicinal chemists and researchers. The presence of both a reactive hydroxyl group and a stable, yet removable, benzyloxy protecting group on the pharmaceutically relevant pyridine scaffold allows for the controlled and sequential introduction of molecular diversity. Its application as an intermediate in the creation of complex, biologically active molecules underscores its significance in the ongoing quest for novel therapeutics.

References

- Vertex AI Search. (n.d.). Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. Retrieved January 17, 2026.

-

Wondrak, G. T., et al. (2002). 3-hydroxypyridine chromophores are endogenous sensitizers of photooxidative stress in human skin cells. Journal of Biological Chemistry. Retrieved January 17, 2026, from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 3-Hydroxy pyridine, 98% 109-00-2 India. Retrieved January 17, 2026, from [Link]

- Google Patents. (2015). CN105175320A - Preparation method of 3-hydroxypyridine.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 17, 2026.

-

PubChem. (n.d.). 3-Hydroxypyridine | C5H5NO | CID 7971. Retrieved January 17, 2026, from [Link]

- Google Patents. (2018). EP3275864B1 - Compound of 3-hydroxyl pyridine, preparation method thereof and pharmaceutical use thereof.

- Chemsrc. (2024). CAS#:3750-36-5 | benzyl 5-(acetoxymethyl)

- PubChem. (n.d.). 3-(Benzyloxy)-5-(pyridin-3-yl)benzoic acid. Retrieved January 17, 2026.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved January 17, 2026.

- National Institutes of Health. (n.d.). Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO)

- CDH Fine Chemical. (n.d.). Acetyl Chloride CAS No 75-36-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved January 17, 2026.

- National Institutes of Health. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Retrieved January 17, 2026.

- MDPI. (2023).

- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved January 17, 2026.

- ResearchGate. (2010). (−)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]. Retrieved January 17, 2026.

- Sigma-Aldrich. (n.d.). 3-Benzyloxy-5-(trifluoromethyl)pyridine. Retrieved January 17, 2026.

- ChemicalBook. (2026). Acetyl chloride | 75-36-5. Retrieved January 17, 2026.

- MDPI. (2021).

- Sigma-Aldrich. (2024).

- MDPI. (2021). Thermal Stability of Amorphous Solid Dispersions. Retrieved January 17, 2026.

- Smolecule. (2023). Buy 5-(Benzyloxy)pyridin-3-amine | 186593-25-9. Retrieved January 17, 2026.

- CymitQuimica. (2024).

- PMC. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Retrieved January 17, 2026.

- Royal Society of Chemistry. (2014).

- Sigma-Aldrich. (2021).

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Amino-3-hydroxypyridine. Retrieved January 17, 2026.

Sources

- 1. innospk.com [innospk.com]

- 2. 3-hydroxypyridine chromophores are endogenous sensitizers of photooxidative stress in human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. rsc.org [rsc.org]

- 8. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. EP3275864B1 - Compound of 3-hydroxyl pyridine, preparation method thereof and pharmaceutical use thereof - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Benzyloxy-5-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 3-Benzyloxy-5-hydroxypyridine, a valuable building block in medicinal chemistry and drug development. Recognizing the challenge of selective monosubstitution on a symmetrical diol, this guide details a robust and controllable two-step synthetic pathway starting from 3,5-dihydroxypyridine. The protocol first outlines the exhaustive dibenzylation to form the intermediate, 3,5-bis(benzyloxy)pyridine, followed by a finely-tuned selective catalytic transfer hydrogenation for the mono-debenzylation to yield the desired product. This document provides not only step-by-step instructions but also the underlying chemical principles, safety precautions, and characterization data to ensure reproducibility and success in the laboratory.

Introduction

This compound is a key synthetic intermediate used in the development of a wide range of pharmacologically active molecules. The presence of a free hydroxyl group and a protected benzyloxy group on the pyridine scaffold allows for sequential and site-selective modifications, making it a versatile tool for structure-activity relationship (SAR) studies. Direct selective O-benzylation of 3,5-dihydroxypyridine is challenging due to the similar reactivity of the two hydroxyl groups. Therefore, a more controlled and higher-yielding approach involves the protection of both hydroxyl groups followed by the selective deprotection of one. This guide provides a detailed protocol for this synthetic strategy.

Synthetic Strategy Overview

The synthesis of this compound from 3,5-dihydroxypyridine is accomplished in two main steps as illustrated in the workflow diagram below.

Figure 1: Overall synthetic workflow from 3,5-dihydroxypyridine to this compound.

Part 1: Synthesis of 3,5-Bis(benzyloxy)pyridine

The first step involves the protection of both hydroxyl groups of 3,5-dihydroxypyridine via a Williamson ether synthesis using benzyl bromide in the presence of a suitable base.

Reaction Scheme:

Figure 2: Dibenzylation of 3,5-dihydroxypyridine.

Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 3,5-Dihydroxypyridine | C₅H₅NO₂ | 111.10 | 5.0 g | 45.0 |

| Benzyl Bromide | C₇H₇Br | 171.04 | 17.0 g (11.8 mL) | 99.0 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 18.7 g | 135.0 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

| Brine (saturated NaCl solution) | NaCl/H₂O | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dihydroxypyridine (5.0 g, 45.0 mmol) and anhydrous potassium carbonate (18.7 g, 135.0 mmol).

-

Add N,N-dimethylformamide (DMF, 100 mL) to the flask.

-

Stir the suspension at room temperature for 15 minutes.

-

Slowly add benzyl bromide (17.0 g, 99.0 mmol) to the reaction mixture using a dropping funnel.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold deionized water (300 mL) and stir for 30 minutes to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Dissolve the crude product in ethyl acetate (200 mL) and transfer to a separatory funnel.

-

Wash the organic layer with deionized water (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5-bis(benzyloxy)pyridine.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

Expected Yield: 80-90% Appearance: White to off-white solid.

Part 2: Selective Mono-debenzylation to this compound

The selective removal of one benzyl group from 3,5-bis(benzyloxy)pyridine is the critical step in this synthesis. Catalytic transfer hydrogenation is a mild and effective method for this transformation.[1] The selectivity can be achieved by careful control of the reaction time and the amount of hydrogen donor.

Reaction Scheme:

Figure 3: Selective mono-debenzylation of 3,5-bis(benzyloxy)pyridine.

Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 3,5-Bis(benzyloxy)pyridine | C₁₉H₁₇NO₂ | 291.34 | 10.0 g | 34.3 |

| Palladium on Carbon (10% Pd/C) | Pd/C | - | 1.0 g | - |

| Cyclohexene | C₆H₁₀ | 82.14 | 35 mL | 343 |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 200 mL | - |

| Celite® | - | - | As needed | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |

| Hexane | C₆H₁₄ | 86.18 | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask, add 3,5-bis(benzyloxy)pyridine (10.0 g, 34.3 mmol) and ethanol (200 mL).

-

Carefully add 10% Palladium on Carbon (1.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Add cyclohexene (35 mL, 343 mmol) to the reaction mixture.[2]

-

Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress closely by TLC every 30-60 minutes. The reaction should be stopped when the formation of the desired mono-debenzylated product is maximized and the formation of the fully debenzylated 3,5-dihydroxypyridine is minimized.

-

Once the optimal conversion is achieved (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired mono-debenzylated product from the starting material and the di-debenzylated by-product.

Expected Yield: 50-60% (yield is dependent on careful monitoring and stopping the reaction at the optimal time). Appearance: White to pale yellow solid.

Characterization Data

3,5-Bis(benzyloxy)pyridine:

-

¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 2H), 7.42-7.30 (m, 10H), 6.85 (t, J = 2.2 Hz, 1H), 5.10 (s, 4H).

-

¹³C NMR (101 MHz, CDCl₃): δ 156.5, 140.8, 136.6, 128.7, 128.2, 127.6, 110.2, 70.5.

-

MS (ESI): m/z 292.1 [M+H]⁺.

This compound:

-

¹H NMR (400 MHz, DMSO-d₆): δ 9.85 (s, 1H, OH), 7.85 (d, J = 2.0 Hz, 1H), 7.80 (d, J = 2.0 Hz, 1H), 7.45-7.30 (m, 5H), 6.70 (t, J = 2.0 Hz, 1H), 5.15 (s, 2H).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 156.0, 155.5, 137.0, 132.0, 131.5, 128.5, 128.0, 127.8, 111.0, 109.5, 70.0.

-

MS (ESI): m/z 202.1 [M+H]⁺.

Safety and Handling

-

Benzyl bromide is a lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Palladium on carbon is flammable, especially when dry. Handle with care and avoid ignition sources. It is recommended to handle it as a slurry in a solvent.

-

N,N-Dimethylformamide (DMF) is a reproductive hazard. Avoid inhalation and skin contact.

-

Always conduct reactions in a well-ventilated fume hood.

Troubleshooting

| Issue | Possible Cause | Solution |

| Step 1: Incomplete dibenzylation | Insufficient base or benzyl bromide. | Ensure anhydrous conditions and use a slight excess of benzyl bromide and base. Increase reaction time if necessary. |

| Step 1: Low yield | Product loss during workup. | Ensure complete precipitation of the product by using ice-cold water. Be careful during the extraction and washing steps. |

| Step 2: Over-reduction to 3,5-dihydroxypyridine | Reaction time is too long. | Monitor the reaction very closely by TLC and stop it as soon as the desired product is the major component. |

| Step 2: Difficult separation of products | Similar polarities of starting material, product, and by-product. | Use a long chromatography column and a shallow solvent gradient for better separation. |

Conclusion

The two-step synthesis of this compound from 3,5-dihydroxypyridine presented here provides a reliable and scalable method for obtaining this valuable synthetic intermediate. While requiring careful monitoring, especially during the selective debenzylation step, this protocol offers a high degree of control and avoids the challenges associated with direct selective functionalization. The detailed experimental procedures and troubleshooting guide are intended to enable researchers to successfully implement this synthesis in their laboratories.

References

-

Pagliaro, M., & Ciriminna, R. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Catalysis Science & Technology, 1(4), 549-553. Available from: [Link]

Sources

Application Notes and Protocols: Cross-Coupling Reactions with 3-Benzyloxy-5-hydroxypyridine

Introduction

The pyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] The functionalization of the pyridine ring through cross-coupling reactions is a cornerstone of modern drug discovery, enabling the synthesis of diverse molecular architectures.[3][4][5][6] 3-Benzyloxy-5-hydroxypyridine, in particular, serves as a versatile bifunctional building block. The presence of a hydroxyl group and a benzyloxy-protected hydroxyl group on the same pyridine core presents both opportunities and challenges for selective chemical transformations. The hydroxyl group can act as a directing group or a point for further derivatization, while the benzyloxy group offers a stable protecting group that can be removed under specific conditions.[7]

This technical guide provides a comprehensive overview of key palladium-catalyzed cross-coupling reactions involving this compound derivatives. We will delve into the practical aspects of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering detailed protocols, mechanistic insights, and strategies for overcoming common challenges. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic endeavors.

Strategic Considerations: Protecting Groups and Chemoselectivity

The presence of a free hydroxyl group on the pyridine ring necessitates a careful consideration of protecting group strategies to achieve the desired chemoselectivity during cross-coupling reactions.[8] The hydroxyl group is nucleophilic and can interfere with the catalytic cycle, particularly in reactions involving strong bases.

Protecting the Hydroxyl Group:

The most common strategy involves the protection of the 3-hydroxyl group as its benzyloxy ether, yielding the starting material for many of the subsequent reactions discussed. This protection is robust and generally stable to the conditions employed in many cross-coupling reactions.[7] Deprotection is typically achieved via hydrogenolysis.[9]

Chemoselectivity in Halogenated Pyridines:

When working with dihalogenated pyridines, the inherent reactivity differences between the halogen atoms can be exploited to achieve site-selective cross-couplings. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling follows the order: I > Br > Cl.[10] Furthermore, the position of the halogen on the pyridine ring influences its reactivity, with positions adjacent to the nitrogen often being more reactive.[11] However, ligand choice can play a crucial role in overriding these inherent selectivities.[11]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and vinyl-aryl structures.[3][10][12] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[10]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][10]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Benzyloxy-5-bromopyridine with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halogenated this compound derivative.

Materials:

-

3-Benzyloxy-5-bromopyridine

-

Phenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

To a flame-dried Schlenk flask, add 3-benzyloxy-5-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Benzyloxy-5-bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 85 |

| 2 | 3-Benzyloxy-5-iodopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 92 |

| 3 | 3-Benzyloxy-5-chloropyridine | Thiophene-2-boronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 78 |

Yields are representative and may vary based on specific reaction conditions and scale.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and agrochemicals.

Mechanistic Overview

Similar to other palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[13]

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Benzyloxy-5-bromopyridine with Morpholine

This protocol outlines a general procedure for the C-N coupling of a halogenated this compound derivative with a secondary amine.

Materials:

-

3-Benzyloxy-5-bromopyridine

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

In a glovebox or under an inert atmosphere, add NaOtBu (1.4 eq) to a flame-dried Schlenk flask.

-

Add Pd₂(dba)₃ (0.01 eq) and XPhos (0.02 eq) to the flask.

-

Add 3-benzyloxy-5-bromopyridine (1.0 eq) and toluene.

-

Add morpholine (1.2 eq) to the reaction mixture.

-

Seal the flask and heat the mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

| Entry | Aryl Halide | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Benzyloxy-5-bromopyridine | Morpholine | Pd₂(dba)₃ (1) / XPhos (2) | NaOtBu | Toluene | 110 | 90 |

| 2 | 3-Benzyloxy-5-bromopyridine | Aniline | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 82 |

| 3 | 3-Benzyloxy-5-chloropyridine | Benzylamine | Pd₂(dba)₃ (2) / RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 75 |

Yields are representative and may vary based on specific reaction conditions and scale.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[15][16] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in materials science and medicinal chemistry.[17][18]

Mechanistic Overview

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[15] The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15]

Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of 3-Benzyloxy-5-iodopyridine with Phenylacetylene

This protocol describes a general procedure for the Sonogashira coupling of a halogenated this compound derivative with a terminal alkyne.

Materials:

-

3-Benzyloxy-5-iodopyridine

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

To a Schlenk flask, add 3-benzyloxy-5-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add degassed THF and triethylamine.

-

Add phenylacetylene (1.1 eq) dropwise to the stirring solution.

-

Stir the reaction at room temperature for 6-18 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, filter the mixture through a pad of Celite and wash with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Benzyloxy-5-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 95 |

| 2 | 3-Benzyloxy-5-bromopyridine | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | DMF | 60 | 88 |

| 3 | 3-Benzyloxy-5-iodopyridine | Trimethylsilylacetylene | PdCl₂(dppf) (3) | CuI (6) | i-Pr₂NH | Dioxane | 50 | 91 |

Yields are representative and may vary based on specific reaction conditions and scale. RT = Room Temperature.

Troubleshooting and Optimization

While the protocols provided offer robust starting points, optimization may be necessary for specific substrates. Common issues in palladium-catalyzed cross-coupling reactions include low yield, incomplete conversion, and the formation of side products.

Common Issues and Potential Solutions:

-

Low Yield/Incomplete Conversion:

-

Catalyst Deactivation: Ensure rigorous exclusion of oxygen. Consider using pre-catalysts or more robust ligands.

-

Insufficiently Active Catalyst: Screen different palladium sources and ligands. For challenging couplings, more electron-rich and bulky ligands (e.g., Buchwald ligands) are often beneficial.[4]

-

Incorrect Base: The choice of base is crucial and substrate-dependent. Screen a range of bases (e.g., carbonates, phosphates, alkoxides).

-

Low Reaction Temperature: Increasing the temperature may improve reaction rates, but can also lead to side reactions.

-

-

Side Product Formation:

-

Homocoupling: In Suzuki reactions, this can be minimized by using a slight excess of the boronic acid and ensuring anaerobic conditions. In Sonogashira couplings, homocoupling of the alkyne (Glaser coupling) can be suppressed by using a copper-free protocol or by carefully controlling the reaction conditions.[19]

-

Protodehalogenation: This can occur in the presence of a proton source. Ensure the use of dry solvents and reagents.

-

Hydrolysis of Boronic Acid: In Suzuki reactions, this can be a problem with prolonged reaction times at high temperatures.

-

Conclusion

This compound and its halogenated derivatives are valuable and versatile building blocks for the synthesis of complex molecules in drug discovery and development. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide efficient and reliable methods for the functionalization of this important scaffold. By understanding the underlying mechanisms, employing robust protocols, and applying strategic troubleshooting, researchers can effectively utilize these powerful synthetic tools to access a wide range of novel pyridine-containing compounds.

References

- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health.

- Application Notes & Protocols: Synthesis of 5-(Benzyloxy)pyridin-3-amine via Buchwald-Hartwig Amination. (2025). BenchChem.

- Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (n.d.). ResearchGate.

- Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators. (n.d.). National Institutes of Health.

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.).

- Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.

- Buchwald–Hartwig amination. (n.d.). In Wikipedia.

- Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives. (2025). BenchChem.

- Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.

- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).

- Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. (n.d.). PMC. National Institutes of Health.

- Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. (2025). BenchChem.

- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.

- Sonogashira coupling. (n.d.). In Wikipedia.

- Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts.

- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.

- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (n.d.). Chemical Science. Royal Society of Chemistry.

- Flow Chemistry: Sonogashira Coupling. (n.d.).

- Cross-coupling reaction. (n.d.). In Wikipedia.

- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). The Journal of Organic Chemistry. ACS Publications.

- Suzuki reaction. (n.d.). In Wikipedia.

- Compound of 3-hydroxyl pyridine, preparation method thereof and pharmaceutical use thereof. (n.d.). Google Patents.

-

Conreaux, D., Bossharth, E., Monteiro, N., Desbordes, P., Vors, J. P., & Balme, G. (2007). Flexible strategy for differentially 3,5-disubstituted 4-oxypyridin-2(1H)-ones based on site-selective Pd-catalyzed cross-coupling reactions. Organic Letters, 9(2), 271–274. [Link]

- De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. (2023, February 1). MDPI.

- CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. (n.d.). PubMed.

- The Suzuki Reaction. (n.d.). Chem 115 Myers.

- Protecting groups. (2001, August 29). Journal of the Chemical Society, Perkin Transactions 1. Royal Society of Chemistry.

- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC. National Institutes of Health.

- An In-depth Technical Guide to 5-(Benzyloxy)pyridin-3-amine: Discovery, Synthesis, and Characterization. (n.d.). BenchChem.

- Microwave enhanced Sonogashira coupling. (n.d.). ResearchGate.

- Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. (n.d.). PMC. National Institutes of Health.

- PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. (n.d.). Chemical Communications. Royal Society of Chemistry.

- Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. (n.d.). Organic Letters. ACS Publications.

- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.

- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (n.d.). PMC. National Institutes of Health.

- Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters. (2015, July 21). Accounts of Chemical Research. ACS Publications.

Sources

- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jocpr.com [jocpr.com]

- 9. EP3275864B1 - Compound of 3-hydroxyl pyridine, preparation method thereof and pharmaceutical use thereof - Google Patents [patents.google.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. depts.washington.edu [depts.washington.edu]

Introduction: The Strategic Unveiling of the 3,5-Dihydroxypyridine Core

An Application Guide for the Deprotection of 3-Benzyloxy-5-hydroxypyridine

The 3,5-dihydroxypyridine scaffold is a privileged structural motif present in a variety of natural products and pharmacologically active molecules.[1] Its synthesis often requires the use of protecting groups to mask the reactive hydroxyl functionalities during intermediate synthetic steps. The benzyl ether is a frequently employed protecting group for phenols due to its general stability across a wide range of reaction conditions, including acidic and basic environments.[2][3]

The final, critical step in many synthetic routes is the efficient and clean removal of this benzyl group to reveal the target 3,5-dihydroxypyridine. However, the deprotection of a benzyloxy group on a pyridine ring is not always trivial. The choice of method depends heavily on the overall molecular architecture, specifically the presence of other functional groups that might be sensitive to the reaction conditions.

This guide provides a detailed examination of the primary methodologies for the debenzylation of this compound, focusing on the mechanistic rationale, field-proven protocols, and critical parameters for success. We will primarily explore catalytic hydrogenolysis and Lewis acid-mediated cleavage, offering researchers the insights needed to select and execute the optimal strategy for their specific application.

Method 1: Catalytic Hydrogenolysis - The Workhorse Approach

Catalytic hydrogenation is the most common and often cleanest method for cleaving benzyl ethers.[4][5] The reaction, termed hydrogenolysis, involves the cleavage of the carbon-oxygen bond by hydrogen gas on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[5] The byproducts are the desired phenol and toluene, the latter of which is volatile and easily removed.

Causality and Key Considerations for Pyridine Substrates

A primary challenge in the hydrogenolysis of pyridine-containing compounds is the potential for the pyridine nitrogen to act as a catalyst poison.[6] The lone pair of electrons on the nitrogen can coordinate strongly to the palladium surface, deactivating the catalyst and stalling the reaction.

The Solution: This poisoning effect can be effectively mitigated by performing the reaction in an acidic medium. The addition of an acid, such as hydrochloric acid (HCl) or acetic acid (AcOH), protonates the pyridine nitrogen.[7][8] The resulting pyridinium salt has a greatly diminished affinity for the palladium surface, allowing the hydrogenolysis of the benzyl ether to proceed efficiently.[7][8]

Workflow for Catalytic Hydrogenolysis

Caption: General workflow for the debenzylation of this compound via catalytic hydrogenolysis.

Protocol 1.1: Atmospheric Hydrogenation (Balloon)

This protocol is suitable for small to medium-scale reactions where high pressure is not required.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C, 5-10 mol%)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen (H₂) gas balloon

-

Celite® (diatomaceous earth)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (three-neck flask recommended)

Procedure:

-

Vessel Preparation: Place a weighed quantity of 10% Pd/C into a round-bottom flask equipped with a magnetic stir bar.[9]

-

Inert Atmosphere: Seal the flask and evacuate it, then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[9] This is a critical safety step as Pd/C can be pyrophoric.[10]

-

Substrate Addition: Dissolve the this compound (1.0 eq) in ethanol (approx. 10-20 mL per gram of substrate). Add 1-2 equivalents of concentrated HCl to this solution.

-

Reaction Initiation: Add the substrate solution to the flask containing the catalyst via syringe under a positive pressure of inert gas.[9]

-

Hydrogen Introduction: Evacuate the flask again and backfill with hydrogen gas from a balloon. Repeat this cycle to ensure the atmosphere is saturated with hydrogen.[9]

-

Reaction: Allow the mixture to stir vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material.

-

Workup - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen balloon into the fume hood.[11][12] Evacuate the flask and backfill with inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst.[11][12] Safety Note: Do not allow the filter cake to dry out, as used Pd/C is highly flammable.[10] Wash the filter cake with a small amount of the reaction solvent. Quench the used catalyst on the Celite pad with water before disposal.[9]

-

Isolation: The filtrate contains the product as its hydrochloride salt. The solvent can be removed under reduced pressure. The product can be neutralized with a mild base and purified further by recrystallization or column chromatography.

Method 2: Lewis Acid-Mediated Cleavage

For molecules containing functional groups that are sensitive to reduction (e.g., alkenes, alkynes, nitro groups), catalytic hydrogenolysis is unsuitable. In these cases, cleavage of the benzyl ether with a strong Lewis acid, such as boron tribromide (BBr₃), provides an excellent alternative.[13][14]

Mechanistic Rationale

The reaction proceeds via coordination of the Lewis acidic boron atom to the oxygen of the benzyl ether.[13] This coordination weakens the C-O bond, facilitating a nucleophilic attack by a bromide ion at the benzylic carbon to cleave the ether and form a bromo-boron intermediate. Subsequent workup with water or alcohol hydrolyzes this intermediate to yield the free phenol.

Protocol 2.1: Debenzylation with Boron Tribromide (BBr₃)

Safety Precaution: Boron tribromide is a highly corrosive, toxic, and moisture-sensitive liquid that fumes in air.[15][16] It must be handled in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). All glassware must be scrupulously dried.

Materials:

-

This compound

-

Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

-

Anhydrous Dichloromethane (DCM)

-

Methanol (MeOH) for quenching

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Standard, oven-dried laboratory glassware

Procedure:

-

Setup: Dissolve the this compound (1.0 eq) in anhydrous DCM (approx. 20 mL per gram) in an oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is crucial to control the reactivity of the BBr₃.

-

Reagent Addition: Slowly add the 1.0 M solution of BBr₃ in DCM (1.5-2.0 eq) dropwise to the cooled solution. The reaction mixture may change color.

-

Reaction: Stir the reaction at -78 °C for 30 minutes, then allow it to slowly warm to 0 °C or room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

-

Quenching: Once complete, cool the reaction back to 0 °C and very carefully quench it by the slow, dropwise addition of methanol. This will react with any excess BBr₃. An exothermic reaction is expected.

-

Workup: Allow the mixture to warm to room temperature. Add water and extract the aqueous layer with DCM. Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, then with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

Comparative Analysis of Deprotection Methods

| Feature | Catalytic Hydrogenolysis (Pd/C, H₂) | Lewis Acid Cleavage (BBr₃) |

| Mechanism | Reductive Cleavage (Hydrogenolysis) | Electrophilic Cleavage |

| Substrate Scope | Sensitive to reducible groups (alkenes, alkynes, Cbz, NO₂) | Tolerant of reducible groups |

| Reagents | Pd/C, H₂ gas, Acid (HCl/AcOH) | BBr₃, Anhydrous Solvent |

| Conditions | Room temp, 1 atm to high pressure | -78 °C to Room Temperature |

| Key Advantage | Clean byproducts (toluene), mild conditions | Broad functional group tolerance |

| Key Disadvantage | Catalyst poisoning by heterocycles, reduction of other groups | Harsh/corrosive reagent, strict anhydrous conditions required |

| Safety | Flammable catalyst and H₂ gas[11][12] | Highly corrosive and moisture-sensitive reagent[15] |

| Workup | Filtration of catalyst, solvent removal | Aqueous quench and extraction |

Conclusion

The deprotection of this compound is a critical transformation for accessing the valuable 3,5-dihydroxypyridine core. The choice between catalytic hydrogenolysis and Lewis acid-mediated cleavage is dictated primarily by the functional group tolerance required by the specific molecular context.

For most substrates, catalytic hydrogenolysis in the presence of an acid is the preferred method due to its mild conditions and clean reaction profile. However, when the molecule contains functionalities susceptible to reduction, BBr₃-mediated cleavage offers a robust and effective alternative, provided that appropriate safety measures and anhydrous techniques are employed. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently and successfully perform this essential deprotection step.

References

-

The Sarpong Group. Standard Operating Procedures - Hydrogenation. University of California, Berkeley. [Link]

-

Baran Group. Hydrogenation. Scripps Research. [Link]

-

Sajiki, H. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Organic Chemistry Portal. [Link]

-

Yoshida, S., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1361. [Link]

-

Wilson, Z. T., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1706-1713. [Link]

-

Li, Y., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications, 36(7), 925-928. [Link]

-

Li, Y., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis Online. [Link]

-

Dudley, G. B., et al. (2004). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Organic Letters, 6(14), 2353-2356. [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

-

Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. [Link]

-

Fukuyama Group. Hydrogenation (atmospheric pressure) with Pd/C. University of Tokyo. [Link]

- Chambers, R. D., et al. (1993). Process for the preparation of 2-hydroxypyridine or quinoline compounds.

-

Pieber, B., & Seeberger, P. H. (2019). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Beilstein Journal of Organic Chemistry, 15, 1727-1734. [Link]

-

University of Pittsburgh. Safety Guidelines for Hydrogenation Reactions. [Link]

-

Crich, D., & Li, W. (2007). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Organic Letters, 9(24), 4939-4942. [Link]

-

Wipf Group. Hydrogenation SOP. University of Pittsburgh. [Link]

-

The Organic Chemistry Tutor. (2018). benzyl ether cleavage. YouTube. [Link]

-

Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. [Link]

-

Shimizu, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2897-2902. [Link]

- Schlosser, F., & Schroeder, J. (2014). Process for preparing 4-hydroxypyridines.

-

Wagner, A., et al. (2020). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Molecules, 25(22), 5431. [Link]

-

Li, W., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10331-10342. [Link]

-

Guchhait, S. K., et al. (2009). One-Pot Iodination of Hydroxypyridines. The Journal of Organic Chemistry, 74(16), 6339-6342. [Link]

-

Kumar, S., et al. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. ChemSusChem, 8(6), 1083-1087. [Link]

-

Reddit user discussion. (2014). Will BBr3 cleave a benzyl ether?. r/chemistry. [Link]

- Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of Ethers. Synthesis, 1983(04), 249-282.

- Schering, A. G. (1990). Process for the production of 2-hydroxypyridine.

-

Kumar, S., et al. (2015). ChemInform Abstract: Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. ChemInform, 46(34). [Link]

-

Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of the Chemical Society, Perkin Transactions 1, 490-491. [Link]

-

Kowalski, P., et al. (1995). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. ResearchGate. [Link]

-

ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]

-

Kroutil, J., & Trnka, T. (2007). Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid. ResearchGate. [Link]

-

Boovanahalli, S. K., et al. (2004). A hierarchy of aryloxide deprotection by boron tribromide. Organic Letters, 6(16), 2777-2779. [Link]

-

Reddit user discussion. (2018). BBr3 deprotection of ethers. How did it turn into a ketone?. r/OrganicChemistry. [Link]

-

Wang, X., et al. (2018). Three-Component Site-Selective Synthesis of Highly Substituted 5H-Chromeno[4,3-b]pyridines. Molecules, 23(5), 1098. [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

-

ResearchGate. Debenzylation of benzyl groups. [Link]

-

Nakano, D., et al. (2012). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Organic Chemistry Portal. [Link]

-

Aapptec Peptides. Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups. [Link]

-

ScienceMadness Discussion Board. (2019). De-protection of N-Benzyl groups. [Link]

-

Gaunt, M., et al. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 63(13), 4172-4173. [Link]

-

Scattolin, T., & Nolan, S. P. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Nature Protocols, 3(11), 1776-1779. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]

- 7. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. chem.uci.edu [chem.uci.edu]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 11. sarponggroup.com [sarponggroup.com]

- 12. rtong.people.ust.hk [rtong.people.ust.hk]

- 13. atlanchimpharma.com [atlanchimpharma.com]

- 14. reddit.com [reddit.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in 3,5-Dihydroxypyridine Reactions

Welcome to the technical support center for navigating the complexities of 3,5-dihydroxypyridine chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering regioselectivity challenges in their synthetic routes. Here, we will dissect common issues, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance the precision of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am attempting an electrophilic aromatic substitution (EAS) on 3,5-dihydroxypyridine and observing a mixture of products. How can I control the position of substitution?

A1: Understanding the Directing Effects is Key

The regioselectivity of electrophilic aromatic substitution (SEAr) on the 3,5-dihydroxypyridine ring is governed by the powerful activating and directing effects of the two hydroxyl groups and the deactivating effect of the pyridine nitrogen.[1][2]

-

The Hydroxyl Groups (-OH): These are strong activating groups and ortho, para-directors due to their ability to donate electron density to the ring via resonance.[2][3] In 3,5-dihydroxypyridine, this directs electrophiles to the C2, C4, and C6 positions.

-

The Pyridine Nitrogen: The nitrogen atom is electron-withdrawing, deactivating the ring towards electrophilic attack, particularly at the ortho (C2, C6) and para (C4) positions.[1]

The Challenge: You are facing competing directing effects. The hydroxyl groups strongly activate the C2, C4, and C6 positions, while the pyridine nitrogen deactivates these same positions. The net effect is a complex reactivity profile that is highly dependent on the reaction conditions and the nature of the electrophile.

Troubleshooting Strategies:

-

Reaction Conditions Modulation:

-

Solvent Choice: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the substrate. For instance, using a non-coordinating solvent might favor substitution at the less sterically hindered C4 position.

-

Temperature Control: Lowering the reaction temperature can often increase the selectivity of the reaction by favoring the pathway with the lowest activation energy.

-

-

Protecting Group Strategy: This is often the most effective method to achieve high regioselectivity. By selectively protecting one or both hydroxyl groups, you can modulate their directing influence.[4][5][6]

-

Mono-protection: Protecting one hydroxyl group can sterically hinder one of the ortho positions, potentially favoring substitution at the C4 or the other ortho position.

-

Di-protection: Protecting both hydroxyl groups will significantly decrease their activating effect, potentially allowing the inherent reactivity of the pyridine ring to dominate.

-

-

Choice of Electrophile: "Hard" and "soft" electrophiles can exhibit different regioselectivities based on Pearson's HSAB (Hard and Soft Acids and Bases) theory. Experimenting with different sources for your desired electrophile (e.g., different halogenating agents) may yield improved results.[7]

Logical Workflow for Optimizing Electrophilic Substitution

Caption: Decision workflow for troubleshooting EAS regioselectivity.

Q2: My alkylation reaction on 3,5-dihydroxypyridine is giving me a mixture of N-alkylated and O-alkylated products. How can I favor one over the other?

A2: Controlling N- vs. O-Alkylation

The competition between N-alkylation and O-alkylation is a classic challenge in heterocyclic chemistry, arising from the presence of multiple nucleophilic sites.[8][9] The pyridine nitrogen and the deprotonated hydroxyl groups (phenoxides) are both nucleophilic.

Factors Influencing N- vs. O-Alkylation:

| Factor | Favors N-Alkylation | Favors O-Alkylation | Rationale |

| Base | Weak, non-coordinating base (e.g., K₂CO₃, Cs₂CO₃) | Strong, hard base (e.g., NaH, LDA) | A strong base will fully deprotonate the hydroxyl groups, increasing the concentration of the highly nucleophilic phenoxide. A weaker base may only partially deprotonate or favor deprotonation of the more acidic site, which can be solvent-dependent. |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Polar protic (e.g., Ethanol, Water) | Polar aprotic solvents solvate the cation but not the anion, leaving the nucleophile more reactive. Polar protic solvents can hydrogen bond with the phenoxide, decreasing its nucleophilicity and favoring attack by the nitrogen. |

| Leaving Group on Alkylating Agent | "Soft" leaving group (e.g., I⁻, Br⁻) | "Hard" leaving group (e.g., OTs⁻, OTf⁻) | According to HSAB theory, the softer nitrogen nucleophile prefers to react with an alkylating agent bearing a soft leaving group. The harder oxygen nucleophile prefers a hard leaving group.[7] |

| Temperature | Higher temperatures | Lower temperatures | O-alkylation is often the kinetically favored product, while N-alkylation can be the thermodynamically favored product. Running the reaction at higher temperatures can allow for equilibration to the more stable N-alkylated product. |

Troubleshooting Strategies:

-

For Predominant N-Alkylation:

-

Use a relatively weak base like potassium carbonate in a polar aprotic solvent such as DMF.

-

Employ an alkyl iodide or bromide as your alkylating agent.

-

Consider running the reaction at an elevated temperature.

-

-

For Predominant O-Alkylation:

-

Use a strong base like sodium hydride in an anhydrous solvent like THF to generate the phenoxide(s) in situ.

-

Use an alkylating agent with a hard leaving group, such as an alkyl tosylate or triflate.

-

Maintain a low reaction temperature to favor the kinetic product.

-

A catalyst- and base-free approach has also been reported for specific N-alkylation of some hydroxypyridines, which may be applicable depending on the specific substrate and alkylating agent.[10][11]

Reaction Pathway Diagram: N- vs. O-Alkylation

Caption: Influence of reaction conditions on N- vs. O-alkylation.

Detailed Experimental Protocols

Protocol 1: Regioselective Bromination of 3,5-Dihydroxypyridine at the C4 Position (via a Protecting Group Strategy)

This protocol outlines a general approach. Optimization of equivalents, temperature, and reaction time may be necessary.

Step 1: Di-protection of the Hydroxyl Groups

-

Dissolve 3,5-dihydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a suitable base, such as triethylamine (2.5 eq) or pyridine (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl, 2.2 eq), dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with DCM or ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield 3,5-bis(tert-butyldimethylsilyloxy)pyridine.

Step 2: Bromination at the C4 Position

-

Dissolve the protected pyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Add N-bromosuccinimide (NBS, 1.05 eq) to the solution.

-

Initiate the reaction with a radical initiator like AIBN or by exposure to a UV lamp, or perform the reaction in a solvent like hexafluoroisopropanol (HFIP) which can promote halogenation with N-halosuccinimides.[12][13]

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with aqueous sodium thiosulfate to quench any remaining NBS, followed by water and brine.

-

Dry the organic layer and concentrate to obtain the crude 4-bromo-3,5-bis(tert-butyldimethylsilyloxy)pyridine.

Step 3: Deprotection

-

Dissolve the brominated, protected pyridine in THF.

-

Add a fluoride source, such as tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.5 eq).

-

Stir at room temperature until TLC indicates complete deprotection.

-

Concentrate the reaction mixture and purify by column chromatography to obtain 4-bromo-3,5-dihydroxypyridine.

References

- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.

- Pearson Students. (2024, September 23). EAS Reactions of Pyridine Explained.

- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.

- Baran, P. S. (n.d.). Protecting Groups. Scripps Research.

- BenchChem. (2025).

- Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.

- Mullane, K. C., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances, 10(9), 5486-5494.

- Rico, A. J., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.

- Askin, D., et al. (1998). Highly Regioselective Nitration Reactions Provide a Versatile Method of Functionalizing Benzocycloheptapyridine Tricyclic Ring Systems: Application toward Preparation of Nanomolar Inhibitors of Farnesyl Protein Transferase. The Journal of Organic Chemistry, 63(3), 445-451.

- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.

- Koehler, B. (2016, April 13). Why n-alkylation is more favorable than o-alkylation?

- ChemicalBook. (n.d.). 3,5-DIHYDROXYPYRIDINE synthesis.

- Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6035-6043.

- Li, G., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 2948-2951.

- Snieckus, V., et al. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(6), 3329-3373.

- Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6035-6043.

- Gillaizeau, I., et al. (2011). Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles.

- Cai, M., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Journal of Materials Chemistry A, 7(17), 10374-10382.

- Cañibano, V., et al. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis, 2001(15), 2175-2179.

- Wikipedia. (n.d.). Regioselectivity.

- Nizamov, I. S., et al. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis of Terpenes and Their Antimicrobial Activity. Turkish Journal of Chemistry, 47(4), 781-790.

- Tang, R.-J., Milcent, T., & Crousse, B. (2017). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930-938.

- Sibi, M. P., et al. (2012). Regioselective De Novo Synthesis of Cyanohydroxypyridines with a Concerted Cycloaddition Mechanism. Journal of the American Chemical Society, 134(32), 13496-13499.

- den Hertog, H. J., & Kolder, C. R. (1953). The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132.

- BYJU'S. (2020, June 18). Mechanism of Electrophilic Substitution Reaction.

- Thoret, S., et al. (2015).

- Wikipedia. (n.d.).

- Olah, G. A. (1999). U.S. Patent No. 5,946,638. Washington, DC: U.S.

- Jasperse, C. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions. Chem 360 Notes.

- Olah, G. A. (1999). U.S. Patent No. 5,977,418. Washington, DC: U.S.

- Mark, V. (1992). U.S. Patent No. 5,187,294. Washington, DC: U.S.

- Wikipedia. (n.d.).

- Synchem. (n.d.). 3,5-Dihydroxypyridine.

- Frontier Specialty Chemicals. (n.d.). 3,5-Dihydroxypyridine.

- Brückner, R., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 795.

- Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.

- Morken, J. P., et al. (2011). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Organic Letters, 13(12), 3230-3233.